molecular formula C7H5FN2O3 B1312824 3-Fluoro-4-nitrobenzamide CAS No. 3556-52-3

3-Fluoro-4-nitrobenzamide

Cat. No. B1312824
CAS RN: 3556-52-3
M. Wt: 184.12 g/mol
InChI Key: CKHYKLBLOPFXTB-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

To a solution of 3-fluoro-4-nitrobenzoic acid, J. Am. Chem. Soc. 66, 1631-1632 (1944), (2.0 g, 10.81 mmol) in tetrahydrofuran (100 mL) at 0° C. was added 4-methyl morpholine (1.78 mL, 16.21 mmol), 1-hydroxybenzotriazole (2.18 g, 16.21 mmol), followed by 1-(3 dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.10 g, 16.21 mmol). The reaction was stirred for 1 hour at 0° C., then concentrated ammonium hydroxide was added (2.19 mL, 16.21 mmol). The reaction was allowed to warm slowly to room temperature and stirred overnight. The reaction was then diluted with ethyl acetate and washed with 5% citric acid (50 mL), saturated sodium bicarbonate (50 mL), and saturated sodium chloride (50 mL), dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a pale yellow powder. The powder was collected and washed with ether, followed by drying under reduced pressure to yield 3-fluoro-4-nitro-benzamide 1.22 g (69%). MS(APCI) m/z 183.0 (M−H). Anal. Calcd. for C7H5N2O3F1: C, 45.66; H, 2.74; N, 15.21. Found: C, 46.03; H, 2.75; N, 15.02.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.78 mL
Type
reactant
Reaction Step Four
Quantity
2.18 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].C[N:15]1CCOCC1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[OH-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([NH2:15])=[O:6] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
1.78 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2.18 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 5% citric acid (50 mL), saturated sodium bicarbonate (50 mL), and saturated sodium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a pale yellow powder
CUSTOM
Type
CUSTOM
Details
The powder was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.